molecular formula C24H16ClFN2O3 B2510685 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 895638-75-2

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2510685
CAS No.: 895638-75-2
M. Wt: 434.85
InChI Key: WWKMCLLPJWCKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with 4-fluoroaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in various biological assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substitution.

Uniqueness

The uniqueness of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN2O3/c25-16-6-11-21-19(12-16)24(31)20(23(30)15-4-2-1-3-5-15)13-28(21)14-22(29)27-18-9-7-17(26)8-10-18/h1-13H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKMCLLPJWCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.